molecular formula C14H14F3NO4 B12249209 Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate

Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate

Cat. No.: B12249209
M. Wt: 317.26 g/mol
InChI Key: FZOREPHVSXNWEB-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate is a complex organic compound featuring a pyrrolidine ring substituted with a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .

Scientific Research Applications

Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-oxo-1-{[4-(methoxy)phenyl]methyl}pyrrolidine-3-carboxylate
  • Methyl 5-oxo-1-{[4-(fluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate
  • Methyl 5-oxo-1-{[4-(chloromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate

Uniqueness

Methyl 5-oxo-1-{[4-(trifluoromethoxy)phenyl]methyl}pyrrolidine-3-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

Molecular Formula

C14H14F3NO4

Molecular Weight

317.26 g/mol

IUPAC Name

methyl 5-oxo-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H14F3NO4/c1-21-13(20)10-6-12(19)18(8-10)7-9-2-4-11(5-3-9)22-14(15,16)17/h2-5,10H,6-8H2,1H3

InChI Key

FZOREPHVSXNWEB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(=O)N(C1)CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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